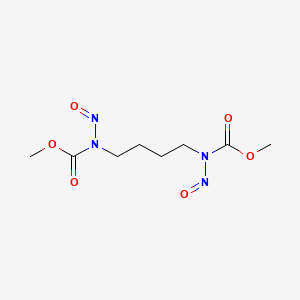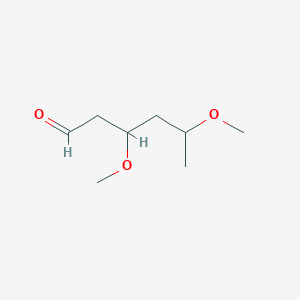
Dimethyl butane-1,4-diylbis(nitrosocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl butane-1,4-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C8H14N4O6. It contains two nitroso groups and two carbamate groups attached to a butane-1,4-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl butane-1,4-diylbis(nitrosocarbamate) typically involves the reaction of butane-1,4-diol with dimethyl carbamate and nitrosating agents under controlled conditions. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl butane-1,4-diylbis(nitrosocarbamate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophiles or electrophiles can be used to substitute functional groups on the compound.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its biological activity and potential use in drug development.
Medicine: It could be explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: The compound may find applications in material science and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which Dimethyl butane-1,4-diylbis(nitrosocarbamate) exerts its effects involves its interaction with molecular targets and pathways. The nitroso and carbamate groups may play a role in binding to specific enzymes or receptors, leading to biological or chemical changes.
Comparación Con Compuestos Similares
Dimethyl butane-1,4-diylbis(carbamic acid)
Dimethyl butane-1,4-diylbis(nitrosoamide)
Dimethyl butane-1,4-diylbis(urea)
Propiedades
IUPAC Name |
methyl N-[4-[methoxycarbonyl(nitroso)amino]butyl]-N-nitrosocarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c1-17-7(13)11(9-15)5-3-4-6-12(10-16)8(14)18-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJIBVYXNQEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CCCCN(C(=O)OC)N=O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300232 |
Source


|
| Record name | dimethyl butane-1,4-diylbis(nitrosocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40002-44-6 |
Source


|
| Record name | NSC135449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl butane-1,4-diylbis(nitrosocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)


![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
![N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide](/img/structure/B8039307.png)



![3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile](/img/structure/B8039343.png)





